molecular formula C13H15N3O3S2 B2476384 4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034499-73-3

4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No. B2476384
CAS RN: 2034499-73-3
M. Wt: 325.4
InChI Key: HLBJUZANHXNCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine in lab experiments is its potential as a lead compound for the development of new drugs. Its activity against cancer cells and neurodegenerative diseases makes it an attractive candidate for further research. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine. One direction is to further investigate its potential as an anticancer agent and to develop new drugs based on its structure. Another direction is to study its potential applications in the treatment of neurodegenerative diseases and to identify the specific enzymes and pathways that it targets. Additionally, further research is needed to address the limitations of this compound, such as its low solubility, and to develop new methods for working with it in lab experiments.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new drugs based on its structure.

Synthesis Methods

The synthesis of 4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves a two-step process. The first step involves the reaction of 2-chloro-4-nitropyrimidine with 1-(thiophen-2-ylsulfonyl)piperidine in the presence of a base such as potassium carbonate. The second step involves the reduction of the resulting intermediate with a reducing agent such as palladium on carbon to obtain the final product.

Scientific Research Applications

4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine has potential applications in various fields of scientific research. One of its major applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. It has been shown to have activity against certain types of cancer cells and could potentially be used as an anticancer agent. Additionally, it has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

4-(1-thiophen-2-ylsulfonylpiperidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c17-21(18,13-4-2-8-20-13)16-7-1-3-11(9-16)19-12-5-6-14-10-15-12/h2,4-6,8,10-11H,1,3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBJUZANHXNCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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